2-{2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione 2-{2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16293100
InChI: InChI=1S/C26H23N3O3/c1-17-15-22(27-18-9-3-2-4-10-18)21-13-7-8-14-23(21)29(17)24(30)16-28-25(31)19-11-5-6-12-20(19)26(28)32/h2-14,17,22,27H,15-16H2,1H3
SMILES:
Molecular Formula: C26H23N3O3
Molecular Weight: 425.5 g/mol

2-{2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione

CAS No.:

Cat. No.: VC16293100

Molecular Formula: C26H23N3O3

Molecular Weight: 425.5 g/mol

* For research use only. Not for human or veterinary use.

2-{2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione -

Specification

Molecular Formula C26H23N3O3
Molecular Weight 425.5 g/mol
IUPAC Name 2-[2-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]isoindole-1,3-dione
Standard InChI InChI=1S/C26H23N3O3/c1-17-15-22(27-18-9-3-2-4-10-18)21-13-7-8-14-23(21)29(17)24(30)16-28-25(31)19-11-5-6-12-20(19)26(28)32/h2-14,17,22,27H,15-16H2,1H3
Standard InChI Key AEOYWQXGYLRKDO-UHFFFAOYSA-N
Canonical SMILES CC1CC(C2=CC=CC=C2N1C(=O)CN3C(=O)C4=CC=CC=C4C3=O)NC5=CC=CC=C5

Introduction

2-{2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound featuring a quinoline ring and an isoindole moiety. It belongs to the class of isoindole derivatives, which have garnered significant interest in medicinal chemistry due to their potential biological activities. This compound is particularly notable for its structural complexity and potential applications in pharmaceuticals, especially in the development of new therapeutic agents.

Synthesis and Chemical Transformations

The synthesis of this compound typically involves several key steps under controlled conditions such as temperature, pH, and reaction time to optimize yield. Analytical techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Synthesis Steps:

  • Starting Materials: The synthesis may begin with appropriate precursors such as quinoline derivatives and isoindole compounds.

  • Reaction Conditions: Specific conditions like controlled temperature and solvent systems are crucial to prevent side reactions and ensure high selectivity for the desired product.

  • Analytical Techniques: NMR and mass spectrometry are employed for structural confirmation and purity assessment.

Potential Applications and Biological Activities

This compound represents a significant area of interest for researchers aiming to develop new therapeutic agents or study biochemical pathways influenced by heterocyclic compounds. While specific biological activities of 2-{2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione are not extensively documented, its structural features suggest potential interactions with biological targets, which could be elucidated through further biological assays.

Related Compounds and Research Findings

Related compounds, such as 1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one, share similar structural motifs and have been studied for their chemical properties and potential applications. For instance, 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione has shown significant antimitotic activity against human tumor cells, highlighting the potential of isoindole derivatives in anticancer research .

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